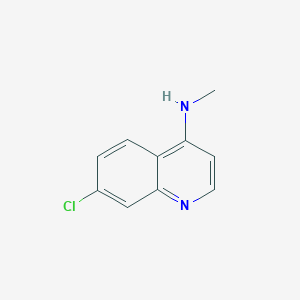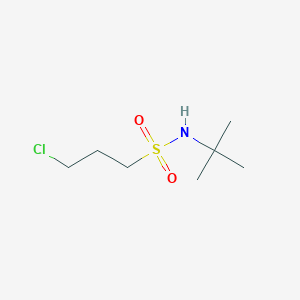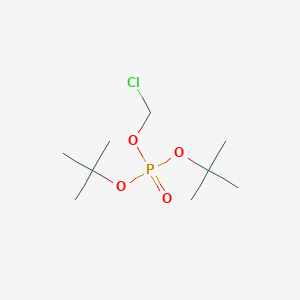
1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a chemical compound with the molecular weight of 253.77 . It is also known as 3-Piperidylpropiophenon .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine is C14H19NO . The compound is achiral, meaning it does not have a non-superimposable mirror image .Applications De Recherche Scientifique
Synthetic Applications and Pharmacological Potential
1-Phenyl-3-(piperidin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its derivatives have been explored for their potential in addressing multiple health conditions, showcasing the chemical's versatility in medicinal chemistry.
Derivative Synthesis and Pharmacological Properties : Derivatives of 1-phenyl-3-(piperidin-1-yl)propan-1-amine, such as trihexyphenidyl and biperiden, have been synthesized and studied for their pharmacological properties. These derivatives find applications in treating conditions like Parkinson's disease and as antispasmodic agents R. Vardanyan, 2018.
Low-Density Lipoprotein (LDL) Receptor Upregulation : A practical synthesis method for a compound acting as an upregulator of the LDL receptor was developed, showcasing the application of 1-phenyl-3-(piperidin-1-yl)propan-1-amine derivatives in cardiovascular research Tatsuya Ito et al., 2002.
Anticancer Research : Novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and demonstrated antiproliferative activity against human leukemia cells. This highlights the compound's role in developing new anticancer agents K. Vinaya et al., 2011.
Antibacterial Activity : Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from 1-phenyl-3-(piperidin-1-yl)propan-1-amine showed significant antibacterial activity. This approach highlights the compound's utility in developing new antibacterial agents Ram C.Merugu et al., 2010.
Chemical Activation and Co-crystallization Studies
Chemical Activation by Formaldehyde : Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products offer insights into the compound's reactivity and potential implications in food chemistry P. Nikolov et al., 2010.
Co-crystallization with Antipsychotic Agents : Co-crystallization studies involving 1-phenyl-3-(piperidin-1-yl)propan-1-amine derivatives provide valuable data for understanding the molecular interactions and stability of pharmaceutical compounds Mohammed A. E. Shaibah et al., 2019.
Propriétés
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWYAQXDIBCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549822 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
CAS RN |
41208-24-6 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



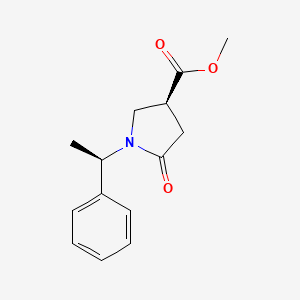
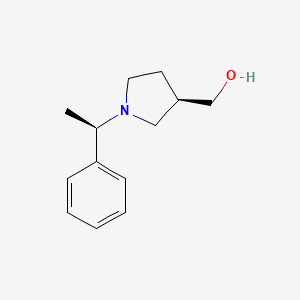
![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
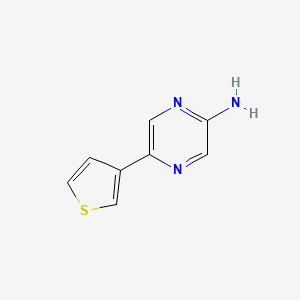
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
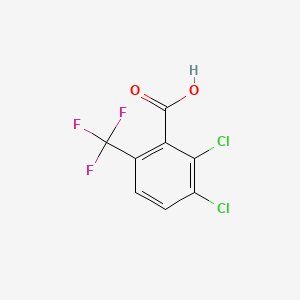
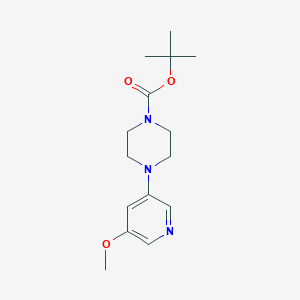
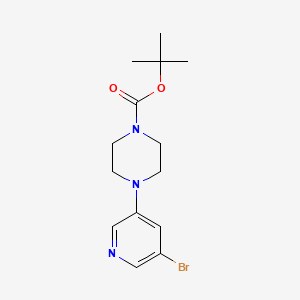
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
